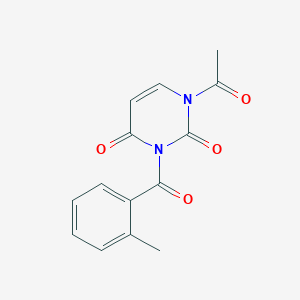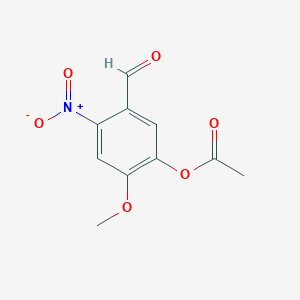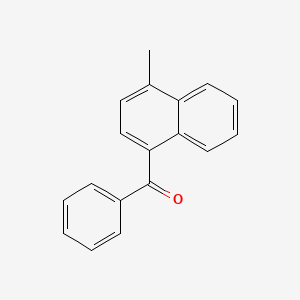
(4-Methylnaphthalen-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-methylnaphthalene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a naphthalene ring substituted with a benzoyl group at the first position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-methylnaphthalene can be synthesized through Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings. The reaction involves the use of benzoyl chloride and 4-methylnaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzoyl-4-methylnaphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Benzoyl-4-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-benzoyl-4-methylnaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzoyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that facilitate further chemical modifications.
Comparaison Avec Des Composés Similaires
1-Benzoylnaphthalene: Lacks the methyl group at the fourth position, resulting in different reactivity and properties.
4-Methylnaphthalene: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
1-Acetyl-4-methylnaphthalene: Similar structure but with an acetyl group instead of a benzoyl group, leading to different chemical behavior.
Uniqueness: 1-Benzoyl-4-methylnaphthalene is unique due to the combined presence of both benzoyl and methyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
116672-26-5 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(4-methylnaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14O/c1-13-11-12-17(16-10-6-5-9-15(13)16)18(19)14-7-3-2-4-8-14/h2-12H,1H3 |
Clé InChI |
YDARYNFLOBZLDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
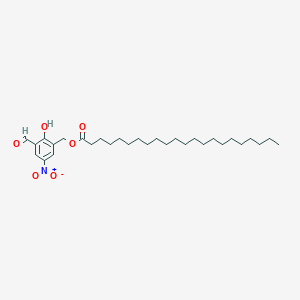
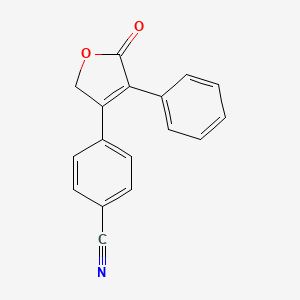

![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
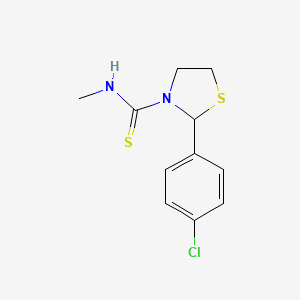

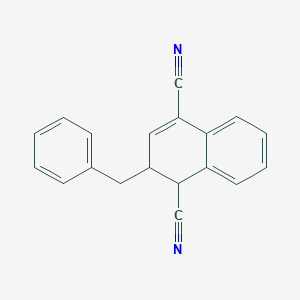
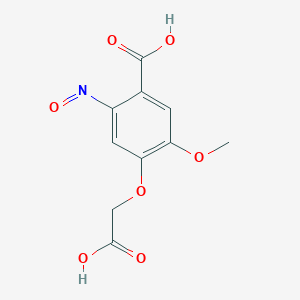
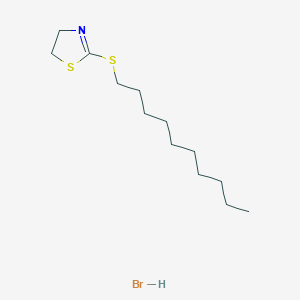
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
